molecular formula C17H31NO2 B12219456 1-(1-Adamantylmethoxy)-3-isopropylamino-2-propanol CAS No. 27866-07-5

1-(1-Adamantylmethoxy)-3-isopropylamino-2-propanol

Cat. No.: B12219456
CAS No.: 27866-07-5
M. Wt: 281.4 g/mol
InChI Key: HHDMTWMQSWWWQI-UHFFFAOYSA-N
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Description

1-(1-Adamantylmethoxy)-3-isopropylamino-2-propanol is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which include a diamond-like framework that imparts high stability and rigidity. These compounds have found applications in various fields, including medicinal chemistry, materials science, and nanotechnology.

Preparation Methods

The synthesis of 1-(1-Adamantylmethoxy)-3-isopropylamino-2-propanol typically involves multiple steps, starting from readily available adamantane derivatives. One common synthetic route includes the following steps:

    Functionalization of Adamantane: The adamantane core is first functionalized to introduce a methoxy group.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(1-Adamantylmethoxy)-3-isopropylamino-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or amino groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Mechanism of Action

The mechanism of action of 1-(1-Adamantylmethoxy)-3-isopropylamino-2-propanol involves its interaction with specific molecular targets. The adamantane core can interact with hydrophobic pockets in proteins, while the isopropylamino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(1-Adamantylmethoxy)-3-isopropylamino-2-propanol can be compared with other adamantane derivatives, such as amantadine and rimantadine. While all these compounds share the adamantane core, their functional groups differ, leading to variations in their biological activity and applications. For example:

The uniqueness of this compound lies in its combination of methoxy and isopropylamino groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-adamantylmethoxy)-3-(propan-2-ylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO2/c1-12(2)18-9-16(19)10-20-11-17-6-13-3-14(7-17)5-15(4-13)8-17/h12-16,18-19H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDMTWMQSWWWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COCC12CC3CC(C1)CC(C3)C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950540
Record name 1-[(Adamantan-1-yl)methoxy]-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27866-07-5
Record name 2-Propanol, 1-(1-adamantylmethoxy)-3-isopropylamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027866075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(Adamantan-1-yl)methoxy]-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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